molecular formula C11H12F2O2 B13069792 2-(2,4-Difluoro-5-methylphenyl)-2-methylpropanoic acid

2-(2,4-Difluoro-5-methylphenyl)-2-methylpropanoic acid

Cat. No.: B13069792
M. Wt: 214.21 g/mol
InChI Key: UAIUVUPGPZPSOC-UHFFFAOYSA-N
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Description

2-(2,4-Difluoro-5-methylphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10F2O2 It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluoro-5-methylphenyl)-2-methylpropanoic acid typically involves the fluorination of a suitable precursor, such as 2,4-difluoro-5-methylbenzoic acid. The process may include steps like halogenation, cyanation, and hydrolysis . Specific reaction conditions, such as the use of quaternary ammonium salt catalysts and sulfolane, are employed to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and scalable. The raw materials used are readily available, and the processes are optimized to ensure high yields at each step. The use of advanced catalytic systems and controlled reaction environments helps in maintaining the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluoro-5-methylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(2,4-Difluoro-5-methylphenyl)-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Difluoro-5-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Difluoro-5-methylphenyl)-2-methylpropanoic acid is unique due to the presence of both fluorine atoms and a propanoic acid group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

2-(2,4-difluoro-5-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H12F2O2/c1-6-4-7(9(13)5-8(6)12)11(2,3)10(14)15/h4-5H,1-3H3,(H,14,15)

InChI Key

UAIUVUPGPZPSOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)F)C(C)(C)C(=O)O

Origin of Product

United States

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